1-[4-(6-Bromo-3-fluoropyridine-2-carbonyl)-1,4-diazepan-1-yl]ethan-1-one
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Overview
Description
1-[4-(6-Bromo-3-fluoropyridine-2-carbonyl)-1,4-diazepan-1-yl]ethan-1-one is a synthetic organic compound featuring a complex structure with potential applications in various scientific fields. This compound is characterized by the presence of a bromine and fluorine-substituted pyridine ring, a diazepane ring, and an ethanone moiety. Its unique structure suggests potential utility in medicinal chemistry, particularly in the development of novel therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(6-Bromo-3-fluoropyridine-2-carbonyl)-1,4-diazepan-1-yl]ethan-1-one typically involves multi-step organic synthesis. A common route includes the following steps:
Formation of the Pyridine Ring: The starting material, 6-bromo-3-fluoropyridine, is synthesized through halogenation reactions.
Diazepane Ring Formation: The diazepane ring is introduced via a cyclization reaction involving appropriate amine precursors.
Coupling Reaction: The pyridine and diazepane intermediates are coupled using a carbonylation reaction to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(6-Bromo-3-fluoropyridine-2-carbonyl)-1,4-diazepan-1-yl]ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The ethanone moiety can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form more complex ring systems.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanone moiety yields a carboxylic acid, while reduction results in an alcohol.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-[4-(6-Bromo-3-fluoropyridine-2-carbonyl)-1,4-diazepan-1-yl]ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The bromine and fluorine atoms can enhance binding affinity and selectivity, while the diazepane ring provides structural rigidity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Comparison with Similar Compounds
1-[4-(6-Bromo-3-fluoropyridine-2-carbonyl)-1,4-diazepan-1-yl]ethan-1-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 1-(4-(6-Chloropyridine-2-carbonyl)-1,4-diazepan-1-yl)ethan-1-one, 1-(4-(6-Bromo-3-chloropyridine-2-carbonyl)-1,4-diazepan-1-yl)ethan-1-one.
Uniqueness: The presence of both bromine and fluorine atoms in the pyridine ring distinguishes it from other compounds, potentially enhancing its biological activity and specificity.
Properties
IUPAC Name |
1-[4-(6-bromo-3-fluoropyridine-2-carbonyl)-1,4-diazepan-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrFN3O2/c1-9(19)17-5-2-6-18(8-7-17)13(20)12-10(15)3-4-11(14)16-12/h3-4H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GERJCZWICQRMME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)C(=O)C2=C(C=CC(=N2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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